molecular formula C10H7Cl2NO2 B13745640 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one

1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one

Cat. No.: B13745640
M. Wt: 244.07 g/mol
InChI Key: MAYDTQJAJFUYPN-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one is an organic compound with a unique structure that includes an indole ring substituted with a dichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with dichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Indole derivative and dichloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for monitoring and controlling the reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of indole derivatives and dichloroacetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the dichloroacetyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.

Major Products

    Substitution: Substituted indole derivatives.

    Oxidation: Oxidized indole products.

    Reduction: Reduced indole derivatives.

    Hydrolysis: Indole derivatives and dichloroacetic acid.

Scientific Research Applications

1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The indole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can be compared with other indole derivatives and dichloroacetyl compounds:

    Similar Compounds: Indole-3-acetic acid, 1-(2,2-Dichloro-acetyl)-1,3-dihydro-isoindol-2-one, and 1-(2,2-Dichloro-acetyl)-1,3-dihydro-benzofuran-2-one.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

1-(2,2-dichloroacetyl)-3H-indol-2-one

InChI

InChI=1S/C10H7Cl2NO2/c11-9(12)10(15)13-7-4-2-1-3-6(7)5-8(13)14/h1-4,9H,5H2

InChI Key

MAYDTQJAJFUYPN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C(Cl)Cl

Origin of Product

United States

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